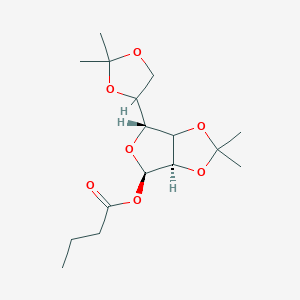
Methyl beta-D-Mannopyranoside Isopropylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of Methyl beta-D-Mannopyranoside Isopropylate involves complex reactions aimed at introducing or modifying functional groups to achieve the desired chemical structure. For instance, the reaction of methyl 4,6-O-isopropylidene-2,3-O-thiocarbonyl-α-D-mannoside with methyl iodide has been studied to synthesize related compounds, highlighting the intricacies of achieving specific glycosidic linkages and functionalities (Patroni et al., 1980). Another example involves the synthesis of Methyl 3-O-(β-D-Mannopyranosyl)-α-D-mannopyranoside from sulfonate intermediates, showcasing the use of protective groups and sulfonate intermediates in the construction of complex glycosidic structures (Awad et al., 1986).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Methyl beta-D-Mannopyranoside Isopropylate is used in synthesizing complex oligosaccharides, such as D-mannosyl-oligosaccharides. These compounds have applications in various biochemical and pharmaceutical research fields (Khan, Jain, & Matta, 1990).
- Research has been conducted on the synthesis of derivatives of Methyl beta-D-Mannopyranoside Isopropylate, which can be used in studying the structure and reactivity of carbohydrates (Awad, Ashry, & Schuerch, 1986).
Biological Applications
- Methyl beta-D-Mannopyranoside Isopropylate has been explored for its potential in blocking bacterial adherence, which can help in the prevention of urinary tract infections caused by Escherichia coli (Aronson et al., 1979).
Glycoprotein Synthesis
- This compound plays a role in the synthesis of glycoproteins, as it's used in the formation of thio-linked disaccharides. These are key components in the processing of N-glycoproteins, which are vital for cellular functions (Johnston & Pinto, 2000).
Pharmaceutical Research
- Methyl beta-D-Mannopyranoside Isopropylate derivatives have been synthesized as part of the efforts to create probes for enzymes involved in mammalian complex N-glycan formation. This is significant in understanding and potentially treating various diseases related to glycan processing (Tarling & Withers, 2004).
Propiedades
IUPAC Name |
(3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6.C3H8O/c1-12-7-6(11)5(10)4(9)3(2-8)13-7;1-3(2)4/h3-11H,2H2,1H3;3-4H,1-2H3/t3?,4-,5+,6-,7-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMPTGPZDFFKLG-XZCXMCBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.COC1C(C(C(C(O1)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O.CO[C@H]1[C@@H]([C@H]([C@@H](C(O1)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1139858.png)
![5-Propan-2-ylbicyclo[2.2.2]oct-2-ene](/img/structure/B1139860.png)



![S-Ethyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate](/img/structure/B1139867.png)







